molecular formula C16H24N2O2 B2829470 Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260879-59-1

Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2829470
CAS RN: 1260879-59-1
M. Wt: 276.38
InChI Key: HRAOJTICIMGSTQ-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate is a chemical compound with the empirical formula C11H16N2O2 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .


Chemical Reactions Analysis

The protodeboronation of alkyl boronic esters, a process relevant to the synthesis of carbamates, can be catalyzed using a radical approach . This process, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.

Safety and Hazards

The safety information for Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate indicates that it has the hazard classifications of Acute Tox. 4 Oral . The associated hazard statements are H302 . The signal word for this compound is "Warning" .

properties

IUPAC Name

tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-9-10-17-14(11-12)18(13-7-5-6-8-13)15(19)20-16(2,3)4/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAOJTICIMGSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2CCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757073

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